Product packaging for Fmoc-3-Pal-OH(Cat. No.:CAS No. 142994-45-4; 175453-07-3)

Fmoc-3-Pal-OH

Cat. No.: B2502399
CAS No.: 142994-45-4; 175453-07-3
M. Wt: 388.423
InChI Key: JQLPMTXRCLXOJO-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Canonical Amino Acids in Advancing Chemical Biology

The 20 canonical amino acids (cAAs) form the fundamental building blocks of proteins, dictated by the universal genetic code. However, the expansion of this chemical alphabet to include non-canonical amino acids (ncAAs), also known as unnatural amino acids, has revolutionized chemical biology. mdpi.comacs.org These novel amino acids are not directly encoded by an organism's DNA but can be incorporated into peptides and proteins, offering a powerful tool to probe and manipulate biological systems. mdpi.comnih.gov

The introduction of ncAAs enables the creation of peptides and proteins with enhanced or entirely new functions. mdpi.com Researchers can install a wide array of functional groups—such as alkynes, azides, ketones, and unique aromatic systems—into a polypeptide chain at specific sites. mdpi.com This capability allows for:

Enhanced Stability and Structure: ncAAs can be used to create peptidomimetics, molecules that mimic the structure of natural peptides but with improved resistance to enzymatic degradation, a common limitation of therapeutic peptides. nih.gov

Probing Protein Function: By replacing a canonical amino acid with an ncAA, scientists can investigate the role of specific residues in protein folding, stability, and catalytic activity. acs.org Spectroscopic probes or photocaged analogues can be incorporated to study protein dynamics and mechanisms in real-time. acs.org

Novel Therapeutic Agents: The integration of ncAAs is a key strategy in "protein medicinal chemistry," allowing for the fine-tuning of a protein's therapeutic properties to create more "druglike" biologics. nih.gov This has led to the development of peptides with improved functions that would be difficult to achieve with only the standard 20 amino acids. nih.gov

Bioconjugation: ncAAs with bioorthogonal functional groups serve as chemical handles for selectively attaching other molecules, such as fluorescent dyes, imaging agents, or drug payloads, to a target protein. chemimpex.comacs.org

The biosynthesis of ncAAs is also an area of growing interest as an efficient and environmentally friendly alternative to chemical synthesis. mdpi.com Techniques like genetic code expansion (GCE) now permit the site-specific incorporation of hundreds of different ncAAs into proteins within living cells, opening new avenues for synthetic biology and the creation of novel biomaterials. mdpi.comacs.org

Contextual Role of Fmoc-Protected Amino Acid Derivatives in Modern Synthetic Chemistry

The synthesis of peptides with a defined sequence requires a methodical approach where amino acids are added one by one. A critical aspect of this process is the use of "protecting groups" to prevent unwanted side reactions. altabioscience.com During peptide synthesis, the alpha-amino group of an incoming amino acid must be temporarily blocked, or "protected," to ensure it does not react with itself, allowing the formation of the correct peptide bond between its carboxyl group and the amino group of the growing peptide chain. altabioscience.com

The fluorenylmethyloxycarbonyl (Fmoc) group is one of the most widely used amine-protecting groups in modern solid-phase peptide synthesis (SPPS). altabioscience.comwikipedia.org The Fmoc/tBu (tert-butyl) protection strategy is considered a milder and highly efficient method compared to older approaches like the Boc/Benzyl strategy. altabioscience.comiris-biotech.de

Key characteristics and advantages of Fmoc chemistry include:

Base-Lability: The Fmoc group is stable under acidic and neutral conditions but can be quickly and cleanly removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com

Orthogonality: This base-lability makes it "orthogonal" to many side-chain protecting groups (like tBu), which are typically acid-labile. iris-biotech.detotal-synthesis.com This means the temporary N-terminal Fmoc group can be removed at each step of the synthesis without disturbing the permanent protecting groups on the amino acid side chains. wikipedia.orgiris-biotech.de

Reaction Monitoring: The removal of the Fmoc group liberates a byproduct, dibenzofulvene, which has a strong ultraviolet (UV) absorbance. wikipedia.orgyoutube.com This property allows for the real-time, quantitative monitoring of the deprotection step, ensuring the reaction has gone to completion before the next amino acid is added. wikipedia.org

Milder Conditions: Fmoc chemistry avoids the repeated use of strong acids like trifluoroacetic acid (TFA) for deprotection during chain elongation, which can be detrimental to sensitive peptide sequences or modifications. altabioscience.com This makes it particularly suitable for synthesizing complex molecules, including peptides with post-translational modifications like phosphorylation or glycosylation. altabioscience.com

The widespread adoption of Fmoc-protected amino acids has been driven by their compatibility with automated synthesis, high purity, and the ability to efficiently produce long and complex peptides, making them indispensable tools in both academic research and industrial manufacturing. altabioscience.com

Overview of the Pyridyl Moiety's Contribution to Molecular Recognition and Bioactivity

The pyridyl moiety, a six-membered aromatic ring containing one nitrogen atom, is a prevalent feature in many biologically active compounds and pharmaceuticals. Its inclusion in a molecule like 3-(3-pyridyl)-L-alanine imparts specific physicochemical properties that are highly valuable in drug design and molecular recognition studies. chemimpex.com

The nitrogen atom in the pyridine (B92270) ring influences the molecule's electronic properties and its ability to interact with biological targets. Key contributions of the pyridyl group include:

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a fundamental interaction in the binding of a ligand to a protein's active site. nih.gov This capacity for robust hydrogen bonding is crucial for drug-target interactions. nih.gov

π-π Stacking Interactions: As an aromatic system, the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in a protein binding pocket. nih.gov These interactions contribute to the stability and specificity of the binding.

Improved Aqueous Solubility: In some contexts, the incorporation of a pyridylalanine residue in place of other aromatic amino acids like phenylalanine or tyrosine has been shown to increase the aqueous solubility of peptides. peptide.com This is a desirable property for potential drug candidates.

Receptor Targeting: The unique electronic and structural features of the pyridyl group can be exploited to design molecules that target specific receptors. chemimpex.com For instance, its structural similarity to certain neurotransmitters makes it a useful component in neuroscience research for studying receptor interactions. chemimpex.com

Coordination with Metal Ions: The nitrogen atom can coordinate with metal ions, which is relevant for inhibiting metalloenzymes. For example, in studies of angiotensin-converting enzyme (ACE), a zinc-containing enzyme, the ability of peptide inhibitors to interact with the zinc cofactor is a key part of their mechanism. nih.gov

Data Tables

Table 1: Physicochemical Properties of Fmoc-3-(3-pyridyl)-L-alanine

Property Value Source
CAS Number 175453-07-3 sigmaaldrich.comsigmaaldrich.comthermofisher.com
Molecular Formula C₂₃H₂₀N₂O₄ sigmaaldrich.comsigmaaldrich.com
Molecular Weight 388.42 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Solid total-synthesis.com
Purity ≥98.0% sigmaaldrich.comsigmaaldrich.com
Primary Application Peptide Synthesis chemimpex.comsigmaaldrich.comsigmaaldrich.com
Reaction Suitability Fmoc solid-phase peptide synthesis (SPPS) sigmaaldrich.comsigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.comsigmaaldrich.com

| InChI Key | JQLPMTXRCLXOJO-NRFANRHFSA-N | sigmaaldrich.comsigmaaldrich.com |

Table 2: List of Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
Fmoc-3-(3-pyridyl)-L-alanine Fmoc-β-(3-pyridyl)-Ala-OH, Fmoc-3-Pal-OH
Fluorenylmethyloxycarbonyl chloride Fmoc-Cl
9-fluorenylmethylsuccinimidyl carbonate Fmoc-OSu
Piperidine
N,N-dimethylformamide DMF
tert-Butyloxycarbonyl Boc
tert-Butyl tBu
Trifluoroacetic acid TFA
Phenylalanine
Tyrosine
Tryptophan
L-alanine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N2O4 B2502399 Fmoc-3-Pal-OH CAS No. 142994-45-4; 175453-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPMTXRCLXOJO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175453-07-3
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid
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Synthetic Methodologies and Chemical Transformations Involving Fmoc 3 3 Pyridyl L Alanine and Its Analogues

Established Synthetic Routes to Fmoc-3-(3-pyridyl)-L-alanine and Related Pyridyl Alanines

The synthesis of Fmoc-3-(3-pyridyl)-L-alanine fundamentally relies on the initial construction of the pyridylalanine core, which is then followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group.

Strategies for the Synthesis of Pyridylalanine Precursors

Several established methods are employed for the synthesis of pyridylalanine precursors. These include classical approaches like the malonic ester and azlactone syntheses, as well as more modern techniques such as palladium-catalyzed cross-coupling reactions and photoredox catalysis.

One of the earliest and most straightforward methods involves the use of diethyl acetamidomalonate . In this approach, the sodium salt of diethyl acetamidomalonate is reacted with a halomethylpyridine, such as 3-(chloromethyl)pyridine, to generate the corresponding malonic ester derivative. Subsequent hydrolysis and decarboxylation under acidic or basic conditions yield the desired pyridylalanine. researchgate.net

The azlactone synthesis provides another classical route. This method typically starts with the condensation of a pyridinecarboxaldehyde, for instance, pyridine-3-carboxaldehyde, with N-acetylglycine to form an azlactone intermediate. This intermediate can then be reduced and hydrolyzed to afford the target pyridylalanine. researchgate.net

More contemporary and versatile methods often rely on palladium-catalyzed cross-coupling reactions . A common strategy involves the coupling of a serine-derived organozinc reagent with a halopyridine. psu.edu For example, an N-protected iodoalanine derivative can be converted into an organozinc species, which is then coupled with a bromopyridine in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride. psu.edu This method has been successfully applied to the synthesis of various substituted pyridylalanine derivatives. psu.edu The choice of protecting group on the iodoalanine, such as Boc or Fmoc, allows for flexibility in subsequent synthetic steps. psu.edu

Photoredox catalysis has emerged as a powerful tool for the synthesis of heteroaryl amino acids. rsc.org This approach can involve the regiospecific activation of halogenated pyridines and their conjugate addition to dehydroalanine (B155165) derivatives. rsc.org This method offers a robust and scalable route to a wide range of unnatural amino acids under mild reaction conditions. rsc.org

The following table summarizes some of the key synthetic strategies for pyridylalanine precursors:

Synthetic StrategyKey Reagents and IntermediatesReference
Diethyl Acetamidomalonate SynthesisDiethyl acetamidomalonate, 3-(chloromethyl)pyridine researchgate.net
Azlactone SynthesisPyridine-3-carboxaldehyde, N-acetylglycine, Azlactone intermediate researchgate.net
Palladium-Catalyzed Cross-CouplingSerine-derived organozinc reagent, Halopyridine, Palladium catalyst psu.edu
Photoredox CatalysisHalogenated pyridine (B92270), Dehydroalanine derivative, Photocatalyst rsc.org

Chemical Protocols for Fmoc Protection in Alanine (B10760859) Derivatives

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in preparing Fmoc-3-(3-pyridyl)-L-alanine for solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group of the amino acid during peptide bond formation and can be readily cleaved under mild basic conditions, typically with piperidine (B6355638).

The most common reagent for introducing the Fmoc group is 9-fluorenylmethyl chloroformate (Fmoc-Cl) . The reaction is typically carried out under Schotten-Baumann conditions, where the amino acid is dissolved in an aqueous basic solution, such as sodium bicarbonate or sodium carbonate, and then treated with Fmoc-Cl. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

Alternatively, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) can be used. This reagent is often preferred as it is more stable than Fmoc-Cl and the reaction conditions can be milder, leading to fewer side reactions. The reaction is typically performed in a mixture of an organic solvent, such as dioxane or acetone, and water, in the presence of a base like sodium bicarbonate.

A general procedure for the Fmoc protection of an amino acid involves dissolving the amino acid in an aqueous solution of sodium carbonate. A solution of Fmoc-Cl in an organic solvent like dioxane is then added portion-wise while maintaining the pH of the reaction mixture in the basic range. After the reaction is complete, the product is typically isolated by acidification of the reaction mixture, which causes the Fmoc-protected amino acid to precipitate.

Post-Synthetic Derivatization and Functionalization of the Pyridine Nucleus

The pyridine ring of Fmoc-3-(3-pyridyl)-L-alanine offers a versatile handle for post-synthetic modifications, allowing for the introduction of diverse functionalities to probe structure-activity relationships or to attach reporter groups.

Modification of Pyridyl Nitrogen (e.g., Alkylation) for Structure-Activity Relationship Studies

The nitrogen atom of the pyridine ring is a key site for modification. Alkylation of the pyridyl nitrogen to form pyridinium (B92312) salts can significantly alter the electronic properties and steric bulk of the side chain, which can have a profound impact on the biological activity of peptides containing this modified amino acid.

A recent study demonstrated a chemoselective late-stage N-alkylation of a pyridyl-alanine residue within a peptide sequence. This method allows for the conjugation of various functional groups to the peptide in both solution and solid phases. This approach was used to enhance the antiproliferative activity of a p53 peptide by conjugating it with an RGD peptide, a selective integrin binder.

Advanced Methodologies for Introducing Diverse Functionalities

Beyond simple alkylation, a variety of advanced methodologies can be employed to introduce diverse functionalities onto the pyridine nucleus of pyridylalanine derivatives. These methods often leverage transition-metal catalysis to achieve regioselective C-H functionalization.

For instance, palladium-catalyzed C-H activation has been utilized for the alkenylation and arylation of pyridine rings. By employing a suitable directing group, it is possible to achieve regioselective functionalization at specific positions of the pyridine ring. While not yet specifically reported for Fmoc-3-(3-pyridyl)-L-alanine, these methods hold great promise for the synthesis of novel analogues.

The Minisci reaction, a radical-based process, offers another avenue for the alkylation and acylation of electron-deficient heterocycles like pyridine. While this reaction can sometimes suffer from a lack of regioselectivity, modern variations have been developed to improve control over the reaction outcome.

Stereochemical Control and Enantioselective Synthesis Approaches

The stereochemistry of the α-carbon is crucial for the biological activity of peptides. Therefore, controlling the stereochemistry during the synthesis of Fmoc-3-(3-pyridyl)-L-alanine is of paramount importance.

Several strategies have been developed to achieve enantioselective synthesis of pyridylalanines. One approach involves the enzymatic resolution of a racemic mixture of a pyridylalanine derivative. For example, N-acetyl-DL-pyridylalanine can be treated with an acylase enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the L-amino acid from the unreacted D-enantiomer. researchgate.net

Asymmetric hydrogenation of a prochiral dehydroamino acid precursor is another powerful method. In this approach, a (Z)-2-acetamido-3-(pyridin-3-yl)acrylate can be hydrogenated using a chiral rhodium catalyst, such as one containing the DuPhos ligand, to yield the desired L-enantiomer with high enantiomeric excess. acs.orgnih.gov

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary can be attached to the amino acid precursor to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral oxazolidinone can be used to control the stereoselective alkylation of a glycine (B1666218) enolate with a pyridylmethyl halide. After the alkylation step, the chiral auxiliary can be removed to yield the enantiomerically enriched pyridylalanine.

A summary of enantioselective approaches is presented in the table below:

Enantioselective ApproachDescriptionReference
Enzymatic ResolutionSelective enzymatic modification of one enantiomer in a racemic mixture. researchgate.net
Asymmetric HydrogenationUse of a chiral catalyst to stereoselectively hydrogenate a prochiral precursor. acs.orgnih.gov
Chiral AuxiliariesTemporary attachment of a chiral molecule to guide a stereoselective transformation. guidechem.com

Advanced Applications in Peptide Science and Peptidomimetics Design

Strategic Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-3-(3-pyridyl)-L-alanine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) provides a pathway to novel peptide structures. Its successful incorporation, however, requires a nuanced understanding of its chemical behavior within the iterative synthesis cycle.

Role as a Versatile Building Block for Structural Diversification of Peptides

Fmoc-3-(3-pyridyl)-L-alanine is a highly versatile building block that allows for significant structural diversification of synthetic peptides. The pyridyl moiety, an aromatic and hydrophilic group, serves as a bioisosteric replacement for natural aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. researchgate.netnih.gov This substitution can fundamentally alter the physicochemical properties of a peptide.

One of the most significant advantages of incorporating 3-pyridylalanine is the enhancement of aqueous solubility. researchgate.netnih.gov In the development of glucagon (B607659) analogues, for instance, replacing hydrophobic residues in the native sequence with 3-pyridylalanine markedly improved solubility and reduced the tendency for aggregation and fibrillation, critical hurdles in the formulation of peptide therapeutics. researchgate.net

Furthermore, the nitrogen atom in the pyridyl ring provides a unique chemical handle for post-synthesis modifications, allowing for the introduction of labels, cross-linking agents, or other functionalities to further diversify the peptide's structure and function. nih.gov This strategic placement of a modifiable group enables the creation of complex peptide architectures and probes for various research applications. nih.gov

Optimization of Coupling and Deprotection Conditions in Fmoc-SPPS Context

The successful incorporation of Fmoc-3-(3-pyridyl)-L-alanine into a peptide sequence via Fmoc-SPPS requires careful optimization of reaction conditions to mitigate potential side reactions and ensure high synthesis fidelity. While the pyridyl side chain is generally stable under standard SPPS conditions, its basicity and structure can present challenges.

A primary concern is the potential for racemization during the coupling step. Studies on the regioisomer 2-pyridylalanine have shown that racemization can occur during the activation of the carboxylic acid, leading to the incorporation of the D-enantiomer. nih.gov This side reaction is influenced by the choice of coupling reagents and the base used. To minimize racemization, the use of epimerization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., HOAt, Oxyma Pure) in combination with carbodiimides (like DIC) is recommended. bachem.com For particularly difficult couplings, potent uronium/aminium salt reagents such as HATU or HBTU are often employed, though reaction times and base equivalents must be carefully controlled. bachem.com

The basic nitrogen of the pyridyl ring (pKa ≈ 5.7) is generally not reactive enough to interfere significantly with standard coupling reactions or cause premature Fmoc deprotection, and it is typically left unprotected during synthesis. nih.gov However, during the Fmoc-deprotection step, which uses a stronger base like piperidine (B6355638), common side reactions associated with Fmoc-SPPS can still occur, particularly aspartimide formation in sequences containing aspartic acid. nih.goviris-biotech.demdpi.com The addition of HOBt to the piperidine deprotection solution has been shown to reduce this side reaction. peptide.com

ParameterChallenge/Side ReactionOptimization StrategyRelevant Findings/Citations
CouplingRacemization at the α-carbon.Use of additives like HOBt, HOAt, or Oxyma Pure with carbodiimides (DIC). Careful use of strong coupling reagents (HATU, HBTU) with controlled base equivalents and reaction times.Racemization observed with 2-pyridylalanine during activation. nih.gov General best practices for minimizing racemization apply. bachem.com
CouplingSlow or incomplete coupling.Employ high-efficiency coupling reagents (e.g., HATU, HCTU). Perform double coupling cycles for the residue following the pyridylalanine.General strategy for difficult sequences. bachem.com Difficulty noted in coupling to His residues, a similar basic amino acid. nih.gov
DeprotectionAspartimide formation in Asp-containing sequences.Addition of 0.1 M HOBt to the 20% piperidine/DMF deprotection solution.A common side reaction in Fmoc-SPPS, exacerbated by strong bases. nih.govmdpi.comresearchgate.net
Side ChainNo protection needed for pyridyl nitrogen.The pyridyl nitrogen is typically not protected during standard Fmoc-SPPS.Unlike the imidazole (B134444) nitrogen of Histidine (often protected with Trt), the pyridyl group is less nucleophilic and generally does not require protection. nih.gov

Mechanistic Understanding of Fmoc Group Cleavage in the Presence of Pyridyl Moieties

The cleavage of the Nα-Fmoc protecting group is a fundamental step in SPPS, proceeding via a base-catalyzed β-elimination (E1cB) mechanism. nih.govspringernature.com The process is initiated by the abstraction of the acidic proton on the fluorene (B118485) ring by a base, typically a secondary amine like piperidine. nih.govspringernature.com This generates a carbanion intermediate, which then undergoes elimination to release dibenzofulvene (DBF), carbon dioxide, and the free amine of the peptide. nih.gov The excess piperidine in the deprotection solution serves the dual role of both catalyzing the reaction and acting as a scavenger for the electrophilic DBF byproduct, forming a stable adduct and preventing it from reacting with the newly liberated peptide N-terminus. springernature.com

There is no evidence in the current literature to suggest that the pyridyl side chain of Fmoc-3-(3-pyridyl)-L-alanine directly participates in or alters this cleavage mechanism. The basicity of the pyridine (B92270) ring is insufficient to effectively catalyze the deprotection under standard conditions. The primary mechanistic considerations for amino acids with basic side chains, such as histidine, revolve around their potential to catalyze side reactions like racemization at their own C-terminal during the subsequent coupling step, rather than interfering with the Fmoc deprotection of the following residue. mdpi.com Therefore, the standard E1cB mechanism for Fmoc removal is expected to operate without significant influence from the pyridyl moiety.

Rational Design of Peptidomimetics

The incorporation of Fmoc-3-(3-pyridyl)-L-alanine is a powerful strategy in the rational design of peptidomimetics—compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability, receptor affinity, and selectivity. iris-biotech.denih.gov

Engineering Peptide Scaffolds for Enhanced Biological Performance

Peptide scaffolds provide a framework for the spatial presentation of functional groups. The inclusion of 3-pyridylalanine can be used to engineer these scaffolds for superior performance by influencing their conformation and stability.

In one study, the incorporation of 3-pyridylalanine into a helical peptide scaffold was shown to increase the α-helical content of the peptide. rsc.org This ability to stabilize specific secondary structures is crucial for mimicking the bioactive conformation of natural peptides and enhancing interactions with biological targets.

Another innovative application involves using the unique reactivity of a pyridyl derivative for macrocyclization. A peptide containing 3-(2-cyano-4-pyridyl)alanine was shown to spontaneously cyclize with an N-terminal cysteine residue in aqueous solution at neutral pH. anu.edu.au This reaction creates a stable, conformationally constrained macrocyclic peptide inhibitor of the Zika virus NS2B-NS3 protease that exhibits high affinity and significant resistance to proteolysis. anu.edu.au This demonstrates how the pyridyl scaffold can be engineered to generate potent and durable therapeutic leads.

Development of Peptide-Like Compounds with Modulated Pharmacological Profiles

The substitution of natural amino acids with 3-pyridylalanine is a key strategy for modulating the pharmacological profiles of peptide-based drug candidates. By altering properties like hydrophilicity, charge, and hydrogen bonding capacity, this modification can fine-tune receptor binding affinity, selectivity, and in vivo behavior. researchgate.netnih.gov

A systematic study on somatostatin (B550006) receptor subtype 2 (SST₂) antagonists demonstrated the profound impact of pyridylalanine isomers. nih.govnih.gov Replacing the tyrosine residue at position 3 with 3-pyridylalanine (3-Pal), 2-pyridylalanine (L-2-Pal), or 4-pyridylalanine (4-Pal) led to distinct pharmacological profiles. While all maintained high affinity for the SST₂ receptor, the position of the nitrogen atom significantly influenced hydrophilicity, receptor dissociation rates, and biodistribution, with the 3-Pal analogue showing notably high uptake and retention in the kidneys. nih.govnih.gov

Similarly, in the design of vasopressin analogues, substituting the native residue at position 2 with D-3-pyridylalanine yielded a potent agonist with high selectivity for the pituitary (V1b) receptor over the vasoconstrictor (V1a) and antidiuretic (V2) receptors. nih.gov These examples highlight the power of using 3-pyridylalanine to develop peptide-like compounds with highly specific and desirable pharmacological activities.

Peptide/Analogue ClassModificationKey Pharmacological FindingQuantitative Data (Example)Citation
Somatostatin AntagonistsTyr³ → 3-Pal³ in a DOTA-LM3 analogueMaintained high SST₂ affinity with altered hydrophilicity and biodistribution.K_D = 0.15 ± 0.01 nM nih.govnih.gov
Somatostatin AntagonistsTyr³ → 4-Pal³ in a DOTA-LM3 analogueImproved affinity and longest receptor residence time compared to other Pal isomers.K_D = 0.11 ± 0.01 nM nih.govnih.gov
Vasopressin AnaloguesSubstitution with D-3-pyridylalanine at position 2Created a potent and selective agonist for the pituitary V1b receptor.Potent pituitary agonist, weak vasoconstrictor antagonist. nih.gov
Glucagon AnaloguesReplacement of hydrophobic residues (Phe⁶, Tyr¹⁰, Tyr¹³) with 3-PalEnhanced aqueous solubility and stability while maintaining biological activity.Comparable in vivo performance to native glucagon. researchgate.netnih.gov
IgG-Binding PeptidesHis¹⁷ → 3-Pal¹⁷Decreased binding affinity, highlighting the importance of nitrogen position for interaction.Higher K_d value compared to 2-Pal substitution. ruh.ac.lk

Influence on Peptide Bioactivity and Biophysical Properties

Impact on Proteolytic Stability and In Vivo Half-Life

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases, which leads to a short in vivo half-life. The incorporation of non-canonical amino acids, such as 3-(3-pyridyl)-L-alanine, is a recognized strategy to overcome this limitation. nih.govacs.org The unique structure of this amino acid can render peptide bonds less recognizable to proteolytic enzymes, thereby enhancing the peptide's stability. chemimpex.com

Research has shown that designing peptides with unnatural amino acids can lead to a marked improvement in proteolytic stability. acs.org For instance, the incorporation of a pyridyl-alanine derivative was a key step in the development of a cyclized anti-Zika peptide, which exhibited high proteolytic stability. nih.gov This enhanced stability is crucial for maintaining the therapeutic concentration of the peptide for a longer duration, potentially leading to improved efficacy.

Modulation of Receptor Binding Affinity and Selectivity

The precise structure of a peptide determines its binding affinity and selectivity for its target receptor. The incorporation of 3-(3-pyridyl)-L-alanine can significantly alter the conformation and binding properties of peptides. The pyridine moiety is particularly valuable in medicinal chemistry for designing novel pharmaceuticals that target specific receptors. chemimpex.com

A key application is in the design of somatostatin receptor subtype 2 (SST₂) antagonists for neuroendocrine tumor imaging and therapy. nih.gov The amino acid at position 3 of the peptide is crucial for influencing affinity and receptor subtype specificity. nih.gov A study systematically replaced the native Tyr³ residue in the somatostatin antagonist LM3 with pyridylalanine isomers. The resulting data shows that the position of the nitrogen atom in the pyridyl ring subtly modulates binding affinity. nih.gov The derivative containing 3-pyridyl-alanine (DOTA-[3Pal³]-LM3) exhibited a high binding affinity, with a dissociation constant (KD) of 0.15 ± 0.01 nM. nih.gov

Table 1: Receptor Binding Affinity of Radiolabeled Somatostatin Antagonists
CompoundModificationDissociation Constant (KD) [nM]
[¹⁷⁷Lu]Lu-DOTA-LM3Parent Compound (Tyr³)0.09 ± 0.02
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3l-2-pyridyl-alanine substitution0.18 ± 0.02
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM33-pyridyl-alanine substitution0.15 ± 0.01
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM34-pyridyl-alanine substitution0.11 ± 0.01

Data sourced from a study on radiolabeled somatostatin antagonists, highlighting the influence of pyridylalanine isomers on receptor binding affinity. nih.gov

Strategies for Improving Aqueous Solubility and Membrane Permeability of Peptides

Poor aqueous solubility and limited membrane permeability are common challenges in peptide drug development. nih.govresearchgate.net The incorporation of 3-(3-pyridyl)-L-alanine has proven to be an effective strategy to address these issues, acting as a more hydrophilic aromatic element compared to natural aromatic amino acids like phenylalanine and tyrosine. nih.govresearchgate.netpeptide.com

In a notable study, researchers aimed to improve the poor biophysical properties of glucagon, a peptide hormone. nih.govresearchgate.net By strategically replacing hydrophobic residues with the more hydrophilic 3-pyridyl-alanine, they achieved analogues with substantially increased aqueous solubility and stability at neutral pH. nih.govresearchgate.net This approach allows for the refinement of the biophysical character of peptide drug candidates. nih.gov

Table 2: Glucagon Analogue Modification and Outcome
AnalogueKey SubstitutionsPrimary Outcome
Native Glucagon-Poor biophysical properties, low solubility at neutral pH
Analogue 9 (Gcg[3-Pal⁶,¹⁰,¹³, Aib¹⁶])Phe⁶→3-Pal, Tyr¹⁰→3-Pal, Tyr¹³→3-PalEnhanced aqueous solubility and superior biophysical character

Data derived from research on the structural optimization of glucagon analogues. nih.govresearchgate.net

Furthermore, the introduction of polar pyridyl units can improve solubility while maintaining cell-membrane permeability. researchgate.net One proposed mechanism suggests that the pyridyl nitrogen can act as an intramolecular hydrogen bond acceptor, which can help to shield backbone amides and improve permeability. researchgate.net However, this effect can be position-dependent, as a separate study noted that incorporating 2-pyridinylalanine into a cyclic hexapeptide improved solubility but did not enhance permeability. nih.gov This highlights the nuanced role of pyridylalanine isomers in modulating peptide properties.


Broader Research Applications in Chemical Biology and Material Science

Exploration in Rational Drug Design and Development Paradigms

The rational design of peptide-based therapeutics often involves the incorporation of non-canonical amino acids to enhance properties such as receptor affinity, selectivity, and metabolic stability. Fmoc-3-(3-pyridyl)-L-alanine serves as a key component in this process.

Fmoc-3-(3-pyridyl)-L-alanine is utilized in the synthesis of novel peptide ligands designed to target specific biological receptors with high affinity and selectivity. chemimpex.com The pyridyl moiety can engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, which can contribute to the binding affinity of the peptide for its receptor target.

A notable example is in the development of antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor. nih.gov Researchers have synthesized analogs of the potent GnRH antagonist degarelix (B1662521) by incorporating a modified pyridylalanine, 3-(2-methoxy-5-pyridyl)-alanine, at position 3 of the peptide sequence. nih.gov The resulting diastereomers were separated and tested for their ability to antagonize the GnRH receptor. nih.gov One of the analogs, containing the D-isomer of the modified pyridylalanine, exhibited potent in vitro activity with an IC50 value of 5.22 nM. nih.gov This study highlights how the incorporation of a pyridylalanine derivative can be a key step in the discovery of new, potent receptor antagonists. The use of Fmoc-protected pyridylalanine derivatives facilitates the solid-phase synthesis of such complex peptide analogs. nih.govnih.gov

The melanocortin receptors (MCRs), a family of G-protein coupled receptors, are another important target for peptide-based drug discovery. nih.govacs.org The development of selective ligands for these receptors is crucial for understanding their physiological roles and for therapeutic applications. nih.govunina.it The core pharmacophore of many melanocortin agonists includes a His-Phe-Arg-Trp sequence, and modifications to this sequence can lead to changes in receptor selectivity and activity. acs.org The substitution of aromatic residues with non-canonical amino acids like 3-(3-pyridyl)-L-alanine is a strategy employed to fine-tune the pharmacological profile of these peptide ligands. researchgate.net

Understanding the structure-activity relationship (SAR) of bioactive peptides is fundamental to the design of improved therapeutic agents. nih.gov Fmoc-3-(3-pyridyl)-L-alanine is a valuable tool in SAR studies, where it can be used to replace natural aromatic amino acids such as phenylalanine or tyrosine. This substitution allows researchers to probe the role of the aromatic side chain in peptide conformation and receptor binding.

For instance, in a study aimed at improving the biophysical properties of glucagon (B607659), a peptide hormone with poor aqueous solubility, researchers replaced phenylalanine and tyrosine residues with 3-pyridylalanine. chemimpex.comresearchgate.net The incorporation of 3-pyridylalanine was found to significantly increase the aqueous solubility of the glucagon analog while maintaining its biological activity. chemimpex.comresearchgate.net Specifically, a glucagon analog with 3-pyridylalanine at positions 6, 10, and 13 demonstrated superior biophysical characteristics and comparable pharmacological activity to the native hormone. chemimpex.com This demonstrates how the introduction of the more hydrophilic pyridyl group can be used to rationally modify a peptide's properties.

Similarly, in the study of neuropeptide Y (NPY) analogues, systematic replacement of amino acids with alanine (B10760859) is a common strategy to determine the contribution of each residue to receptor binding and activation. nih.gov While direct SAR studies on NPY with 3-(3-pyridyl)-L-alanine are not extensively documented, the principles of such studies are well-established. By substituting key residues with Fmoc-3-(3-pyridyl)-L-alanine, researchers can investigate the impact of introducing a nitrogen atom into the aromatic ring on the peptide's interaction with Y1 and Y2 receptors. nih.govscilit.com Such studies are crucial for designing NPY analogs with desired selectivity and activity profiles. novonordisk.com

Contributions to Bioconjugation Chemistry

The pyridyl group of 3-(3-pyridyl)-L-alanine offers a site for specific chemical modifications, making it a useful component in bioconjugation chemistry. This allows for the attachment of peptides to other molecules or surfaces, enabling the development of advanced biomaterials and therapeutic systems.

The nitrogen atom in the pyridine (B92270) ring of 3-(3-pyridyl)-L-alanine can be targeted for specific chemical reactions, allowing for the directed attachment of peptides to various substrates. This is particularly useful in creating well-defined peptide-functionalized surfaces or nanoparticles.

A recently developed method demonstrates a chemoselective peptide conjugation via late-stage N-alkylation of pyridyl-alanine (PAL). researchgate.net This technique allows for the construction of functionally diverse and stable N-alkylated conjugates with various peptides, both in solution and on a solid phase. researchgate.net This approach provides an opportunity for dual labeling when used in conjunction with a cysteine handle in the peptide chain. researchgate.net The ability to selectively modify the pyridylalanine residue within a fully assembled peptide opens up new avenues for creating complex bioconjugates.

Peptides containing 3-(3-pyridyl)-L-alanine have potential applications in the design of advanced biosensors and targeted drug delivery systems. nih.govnih.gov The pyridyl moiety can act as a coordination site for metal ions, which can be exploited in the development of metal-sensing peptides or for the assembly of peptide-based nanomaterials.

In the realm of biosensors, peptides are used as recognition elements due to their high selectivity and affinity for their targets. researchgate.netnih.govresearchgate.net While specific examples employing Fmoc-3-(3-pyridyl)-L-alanine are emerging, the principles of peptide-based biosensors are well-established. For instance, fluorescently labeled peptides can be designed to report on the activity of enzymes such as proteases and kinases. monash.edu The incorporation of 3-(3-pyridyl)-L-alanine could be used to create a metal-binding site within the peptide, allowing for the development of a biosensor that responds to the presence of specific metal ions through changes in its fluorescence or electrochemical properties.

For targeted delivery systems, peptides that bind to specific cell surface receptors can be used to deliver therapeutic payloads to diseased cells, such as cancer cells. nih.govnih.gov The conjugation of drugs or imaging agents to these targeting peptides can be facilitated by the presence of a modifiable handle like the pyridyl group of 3-(3-pyridyl)-L-alanine. For example, a peptide containing pyridylalanine could be conjugated to a nanoparticle loaded with a chemotherapeutic agent, thereby directing the nanoparticle to tumor cells that overexpress the target receptor of the peptide. nih.gov

Innovations in Protein Engineering and Biotechnology

In the realm of protein engineering, the incorporation of unnatural amino acids like Fmoc-3-(3-pyridyl)-L-alanine opens up new avenues for creating proteins with enhanced or novel properties. Its unique side chain can introduce new chemical functionalities, leading to improved stability and modified catalytic activity. chemimpex.com

Strategies for Enhancing Protein Conformational Stability

The introduction of Fmoc-3-(3-pyridyl)-L-alanine into a protein structure can lead to enhanced conformational stability. chemimpex.com The pyridyl group can participate in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and metal coordination, which can help to rigidify the protein's three-dimensional structure. This increased stability is highly desirable in biotechnology, as it can lead to proteins that are more resistant to denaturation by heat, organic solvents, or proteolytic degradation.

Modulation of Enzyme Catalytic Activity for Bioprocesses

The strategic placement of Fmoc-3-(3-pyridyl)-L-alanine within the active site or allosteric sites of an enzyme can significantly modulate its catalytic activity. chemimpex.com The pyridyl side chain can act as a general acid-base catalyst, a metal-binding ligand, or participate in substrate binding, thereby altering the enzyme's efficiency and specificity. This approach allows for the fine-tuning of enzymatic properties for specific industrial bioprocesses, leading to more efficient and sustainable manufacturing of chemicals, pharmaceuticals, and biofuels.

Emerging Roles in Advanced Materials Science

The unique electronic and self-assembling properties of peptides containing Fmoc-3-(3-pyridyl)-L-alanine have led to their exploration in the field of advanced materials. The aromatic nature of both the Fmoc group and the pyridyl side chain facilitates pi-pi stacking interactions, which can drive the formation of ordered nanostructures.

Development of Functionalized Surfaces and Nanomaterials

The unique structural characteristics of Fmoc-3-(3-pyridyl)-L-alanine, namely the aromatic fluorenylmethoxycarbonyl (Fmoc) group, the chiral amino acid core, and the functional pyridyl side chain, make it a valuable building block for the bottom-up fabrication of sophisticated functionalized surfaces and nanomaterials. The interplay between the π-π stacking of the Fmoc groups, hydrogen bonding of the peptide backbone, and the coordination capabilities of the pyridyl moiety drives the self-assembly of this molecule into ordered supramolecular structures. These structures are being explored for a variety of applications in materials science and chemical biology.

The self-assembly of Fmoc-amino acids into nanostructures like hydrogels and nanofibers is a well-documented phenomenon. nih.govnih.govnih.gov This process is primarily driven by non-covalent interactions, including π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid backbones, leading to the formation of β-sheet-like arrangements. nih.gov The resulting materials are often responsive to external stimuli such as pH, ionic strength, or enzymes, making them "smart" materials. rsc.orgnyu.edu While specific research on Fmoc-3-(3-pyridyl)-L-alanine is emerging, the principles derived from similar Fmoc-peptide systems provide a strong basis for its potential applications.

Functionalized Surfaces

The ability of Fmoc-peptide derivatives to self-assemble on various substrates allows for the creation of functionalized surfaces with tailored properties. These surfaces can be designed to exhibit specific biological or chemical activities.

One significant application is in the development of antimicrobial coatings. For instance, hydrogel coatings derived from the self-assembly of Fmoc-tripeptides have been shown to effectively inhibit the growth of Gram-positive bacteria like Staphylococcus aureus. nih.gov The mechanism of action is believed to involve the interaction of the self-assembled nanofibers with the bacterial membrane, leading to a loss of integrity and subsequent cell death. nih.gov Given the structural similarities, Fmoc-3-(3-pyridyl)-L-alanine-containing peptides could be designed to form similar antibacterial surfaces. The pyridyl group could further enhance this activity or provide a site for the chelation of antimicrobial metal ions.

Another area of interest is the creation of surfaces for controlled cell culture and tissue engineering. The hydrogel scaffolds formed by Fmoc-peptides can mimic the extracellular matrix, providing a suitable environment for cell adhesion and proliferation. nih.gov The mechanical properties and porosity of these hydrogels can be tuned by altering the self-assembly conditions. nih.gov The incorporation of Fmoc-3-(3-pyridyl)-L-alanine could introduce specific cell-binding motifs or allow for the immobilization of growth factors through the pyridyl side chain, thereby creating a more sophisticated and bioactive surface.

Nanomaterials

The self-assembly of Fmoc-3-(3-pyridyl)-L-alanine can also be harnessed to create a variety of nanomaterials with distinct morphologies and functionalities, including nanoparticles, nanofibers, and hydrogels.

Hydrogels: Fmoc-peptide hydrogels are a prominent class of nanomaterials with applications in drug delivery and regenerative medicine. rsc.orgnih.gov These hydrogels can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release. nih.gov The pyridyl group in Fmoc-3-(3-pyridyl)-L-alanine offers a handle for pH-responsive drug release, as the protonation state of the pyridine ring is pH-dependent. This could be used to trigger the release of a drug in a specific physiological environment, such as a tumor microenvironment, which is often more acidic than healthy tissue. Furthermore, the inclusion of magnetic nanoparticles within an Fmoc-peptide hydrogel matrix has been shown to enhance mechanical properties and create materials that can be remotely modulated by an external magnetic field. nih.gov

Fmoc-Peptide Hydrogel Properties and Applications Details Reference
Formation Mechanism Self-assembly driven by π-π stacking of Fmoc groups and hydrogen bonding, forming β-sheet structures. nih.govnih.gov
Stimuli-Responsiveness Can be designed to respond to pH, ionic strength, and enzymes. rsc.orgnyu.edu
Application: Antibacterial Coatings Fmoc-tripeptide hydrogels can inhibit the growth of Staphylococcus aureus. nih.gov
Application: Drug Delivery Encapsulation and sustained release of therapeutic proteins and peptides. nih.gov
Hybrid Materials Incorporation of magnetic nanoparticles enhances mechanical properties and introduces magnetic responsiveness. nih.gov

Metal-Organic Frameworks (MOFs): The pyridyl moiety of Fmoc-3-(3-pyridyl)-L-alanine makes it a potential organic linker for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. rsc.org The use of chiral, functionalized amino acids as ligands can lead to the formation of chiral MOFs with potential applications in enantioselective separation and catalysis. The pyridyl group is a common coordinating site in the construction of MOFs. rsc.orgrsc.org While the direct use of Fmoc-3-(3-pyridyl)-L-alanine in MOF synthesis is not yet widely reported, the principles of MOF chemistry suggest its feasibility. The Fmoc protecting group might need to be removed to allow for coordination, or it could be retained to introduce additional supramolecular interactions within the framework.

Potential Role of Pyridyl-Containing Ligands in MOFs Significance Reference
Coordination Site The nitrogen atom of the pyridyl group acts as a coordination site for metal ions. rsc.orgrsc.org
Structural Diversity The use of different pyridyl-based ligands leads to a variety of MOF structures and properties. rsc.org
Functional Materials Can lead to MOFs with interesting magnetic, luminescent, and catalytic properties. rsc.org
Chirality The use of chiral ligands like amino acids can result in chiral MOFs for enantioselective applications.

Analytical and Computational Methodologies for Fmoc 3 3 Pyridyl L Alanine Research

Advanced Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

The chemical and stereochemical purity of Fmoc-3-(3-pyridyl)-L-alanine is paramount for its successful application, particularly in solid-phase peptide synthesis (SPPS), where impurities can lead to failed syntheses or the generation of difficult-to-separate peptide variants. merckmillipore.comacs.org Advanced chromatographic techniques are the gold standard for assessing the purity of this and other Fmoc-amino acids.

High-Performance Liquid Chromatography (HPLC) is extensively used to determine the chemical purity of the compound. sigmaaldrich.com Commercial suppliers typically guarantee a purity of ≥98% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com This method separates the target compound from any synthesis-related impurities. Common impurities in Fmoc-amino acid preparations can include free amino acids, dipeptides, and β-alanyl derivatives, which can arise from side reactions during the introduction of the Fmoc protecting group. merckmillipore.com

Given that Fmoc-3-(3-pyridyl)-L-alanine is a chiral molecule, assessing its enantiomeric purity is critical. The presence of the D-enantiomer can have a significant impact on the structure and function of the final peptide. Chiral HPLC is the definitive method for this analysis, capable of separating the L- and D-enantiomers and ensuring high enantiomeric excess. chemimpex.com High-quality batches of Fmoc-3-(3-pyridyl)-L-alanine often have a specified enantiomeric purity of ≥99.5%. chemimpex.comjk-sci.com

Analytical MethodParameter AssessedTypical SpecificationCommon Impurities Detected
Reverse-Phase HPLCChemical Purity≥98.0% to ≥99.0% sigmaaldrich.comsigmaaldrich.comFree amino acid, Dipeptides, β-Alanyl derivatives merckmillipore.com
Chiral HPLCEnantiomeric Purity≥99.5% chemimpex.comjk-sci.comFmoc-3-(3-pyridyl)-D-alanine merckmillipore.comsigmaaldrich.com

Spectroscopic Approaches for Investigating Molecular Structure and Dynamics

Spectroscopic methods are indispensable for confirming the molecular structure of Fmoc-3-(3-pyridyl)-L-alanine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques used for its characterization.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to verify the compound's covalent structure. The ¹H NMR spectrum provides a unique fingerprint, with distinct signals corresponding to the protons of the fluorenyl (Fmoc), pyridyl, and alanine (B10760859) moieties. For example, aromatic protons of the Fmoc and pyridyl groups typically appear in the downfield region (around 7.0-9.0 ppm), while the α- and β-protons of the alanine backbone appear in the mid-field region. chemicalbook.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The expected monoisotopic mass for C₂₃H₂₀N₂O₄ is approximately 388.14 g/mol , and high-resolution mass spectrometry provides a precise measurement to confirm the elemental composition. sigmaaldrich.com

Spectroscopic TechniquePurposeKey Information Obtained
¹H NMRStructural ConfirmationChemical shifts and coupling constants for all protons, confirming connectivity.
¹³C NMRStructural ConfirmationChemical shifts for all unique carbon atoms in the molecule.
Mass Spectrometry (MS)Molecular Weight VerificationPrecise mass-to-charge ratio confirming the molecular formula (C₂₃H₂₀N₂O₄). sigmaaldrich.com

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational methods provide powerful insights into the properties and potential interactions of Fmoc-3-(3-pyridyl)-L-alanine at a molecular level. These in silico techniques are crucial for rational drug design and for understanding the mechanistic basis of its biological activity once incorporated into a peptide.

While the Fmoc group is removed during peptide synthesis, the resulting 3-(3-pyridyl)-L-alanine residue plays a direct role in the biological activity of the final peptide. Molecular docking is a computational technique used to predict how a peptide containing this residue will bind to the active site of a target protein. The pyridyl side chain can act as a hydrogen bond acceptor or participate in π-stacking interactions, and docking algorithms can identify the most favorable binding poses. chemimpex.com

Following docking, Molecular Dynamics (MD) simulations are often employed to study the stability of the predicted peptide-target complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the peptide, the dynamics of its interaction with the target, and the role of solvent molecules. nih.govucl.ac.uk

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net For Fmoc-3-(3-pyridyl)-L-alanine, DFT calculations can determine fundamental properties that govern its chemical behavior. nih.gov Calculations are typically performed using specific functionals, such as B3LYP or wB97XD, and basis sets like 6-31G* or 6-311++G(d,p), to solve for the electron density of the system. nih.govnih.gov

From the electron density, various chemical descriptors can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. Other parameters like chemical potential, hardness, and electrophilicity can also be derived to predict how the molecule will behave in chemical reactions. researchgate.netnih.gov

Computational MethodCalculated PropertySignificance
Density Functional Theory (DFT) Optimized Molecular GeometryProvides bond lengths and angles for the lowest energy conformation. nih.gov
HOMO/LUMO EnergiesIndicates electronic excitability and chemical reactivity. researchgate.net
Global Reactivity Descriptors (Hardness, Electrophilicity)Predicts the stability and reactive nature of the compound. nih.gov

The unique biophysical properties conferred by the 3-(3-pyridyl)-L-alanine residue are critical to the function of peptides that contain it. In silico methods can predict these properties, guiding the design of peptides with desired characteristics. nih.govresearchgate.net By representing amino acids based on a set of biophysical descriptors—such as hydrophobicity, volume, polarity, and charge—statistical and machine learning models can be developed. acs.orgnih.gov

Future Directions and Unexplored Avenues in Fmoc 3 3 Pyridyl L Alanine Research

Integration with High-Throughput Screening and Combinatorial Library Synthesis

The principles of Fmoc solid-phase peptide synthesis (SPPS) are inherently compatible with automation and high-throughput production of peptides. nih.gov The stability of the Fmoc protecting group and its reliable cleavage under mild, non-acidic conditions make it the preferred method for generating large numbers of peptides for screening purposes. mdpi.com The availability of a wide array of modified Fmoc-amino acid building blocks facilitates the straightforward creation of diverse peptide derivatives. mdpi.com

Fmoc-3-(3-pyridyl)-L-alanine is an ideal candidate for inclusion in combinatorial libraries designed for drug discovery. Its pyridyl group can serve as a key pharmacophore for targeting specific receptors or as a handle for bioconjugation. chemimpex.com The automated nature of modern peptide synthesizers allows for the systematic substitution of Fmoc-3-(3-pyridyl)-L-alanine at various positions within a peptide sequence, enabling the rapid generation of a library of analogs. nih.gov This approach is crucial for identifying lead compounds in drug development, mapping protein-protein interactions, and studying substrate specificity for enzymes. nih.gov While the synthesis of some peptide sequences can be challenging, the integration of such libraries with high-throughput screening assays represents a powerful strategy for uncovering novel biological functions and therapeutic leads based on the 3-pyridylalanine scaffold. nih.gov

Development of Novel Synthetic Methodologies for Derivatives and Peptidomimetics

The development of novel synthetic methods is crucial for creating advanced derivatives and peptidomimetics that move beyond simple peptide chains. chemimpex.com Research in this area focuses on creating molecules with enhanced stability, bioavailability, and unique functionalities.

One notable area of development is the synthesis of more complex, functionalized versions of the amino acid itself. For example, a method has been developed for the synthesis of Fmoc-3-(N-ethyl-3-carbazolyl)-L-alanine, a derivative that incorporates a specific chromophore. researchgate.net This synthesis utilized a Wittig-Horner reaction to avoid side-products associated with the acid-labile nature of carbazole (B46965) derivatives, followed by dual enzymatic hydrolysis to achieve high enantiomeric excess. researchgate.net Such chromophore-modified amino acids are of interest for designing nanoscale electronic or photonic devices. researchgate.net

Another key direction is the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved drug-like properties. chemimpex.com Methodologies for producing the core structure, such as the synthesis of β-(3-pyridyl)-DL-alanine derivatives through diethyl acetamidomalonate condensation and subsequent enzymatic resolution, provide the foundation for creating these mimetics. biosynth.com The use of combined derivatization reagents like o-phthalaldehyde (B127526) (OPA) for primary amines and Fmoc-Cl for secondary amines allows for automated and comprehensive analysis of complex peptide mixtures during synthesis. jasco-global.com

Future work will likely focus on expanding the toolkit of reactions compatible with the pyridyl group and developing new protecting group strategies to allow for orthogonal modifications, further broadening the chemical space accessible from this versatile building block.

Expansion of Biological Applications Beyond Current Scope

While Fmoc-3-(3-pyridyl)-L-alanine is a staple in peptide synthesis, its unique properties suggest a range of applications beyond its traditional role. chemimpex.com The pyridyl moiety, in particular, opens doors to novel biological functions and material science applications.

Key Areas for Expanded Application:

Neuroscience and Neurotransmitter Modulation: Due to its structural similarity to certain neurotransmitters, 3-pyridylalanine is a candidate for neuroscience research. chemimpex.com Studies have shown that administration of L-3-pyridylalanine can significantly increase brain serotonin (B10506) concentrations in animal models, an effect that was sustained over a long period. biosynth.com This suggests potential therapeutic applications in modulating serotonergic pathways.

Protein Engineering and Solubility Enhancement: The hydrophilicity of the pyridyl group can be leveraged to improve the biophysical properties of peptides and proteins. Research on glucagon (B607659) analogs demonstrated that replacing hydrophobic residues like phenylalanine and tyrosine with 3-pyridylalanine markedly increased the aqueous solubility and reduced aggregation of the peptide, making it more suitable for medicinal use. researchgate.netnih.govpeptide.com

Bioconjugation and Biosensor Development: The compound can be utilized in bioconjugation processes. chemimpex.com The pyridyl nitrogen offers a site for potential metal coordination or other specific chemical ligation reactions, facilitating the attachment of peptides to surfaces for the development of novel biosensors or to carrier molecules for targeted drug delivery systems. chemimpex.com

Antimicrobial and Anticancer Peptides: The D-isomer of the amino acid, Fmoc-3-(3-pyridyl)-D-alanine, is noted as a valuable building block for bioactive peptides in therapeutic areas such as the development of antimicrobial and anticancer agents. figshare.com

These examples highlight the potential for Fmoc-3-(3-pyridyl)-L-alanine to be a key component in a variety of advanced biomedical applications, moving beyond its role as a simple structural amino acid.

Exploration of Stereoisomeric Effects in Bioactivity and Material Performance

The stereochemistry of an amino acid is a critical determinant of the resulting peptide's structure and biological function. Both the L- and D-isomers of Fmoc-3-(3-pyridyl)-alanine are commercially available, and research has demonstrated that their differential use can lead to profoundly different outcomes. biosynth.comsigmaaldrich.com

A compelling example of stereoisomeric influence comes from the study of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists. In the development of analogs designed to inhibit ovulation, the incorporation of the D-isomer, D-3-pyridylalanine (D-3-Pal), at specific positions was found to be superior to the naturally occurring L-amino acids and other D-isomers. biosynth.com

Table 1: Research findings on the bioactivity of LHRH analogs containing D-3-pyridylalanine. Data sourced from biosynth.com.

Conversely, studies aimed at improving the biophysical properties of glucagon analogs utilized the L-isomer, Fmoc-3-(3-pyridyl)-L-alanine, to enhance aqueous solubility while maintaining biological activity. nih.gov The use of D-amino acids is also considered an attractive option for the biophysical optimization of therapeutic peptides by increasing resistance to fibrillation. researchgate.net The D-isomer is specifically noted for its utility in developing bioactive peptides for applications in cancer treatment and as antimicrobial agents. figshare.com

These findings underscore that the choice of stereoisomer is not trivial. The L-isomer may be preferred for mimicking natural peptide structures or improving physical properties like solubility, while the D-isomer can confer metabolic stability and, in some cases, enhanced or novel bioactivity. Future research will undoubtedly continue to explore how the strategic placement of each stereoisomer can fine-tune the performance of peptides for specific therapeutic or material science goals.

Advancements in Computational Prediction of Compound Utility and Derivatization Potential

The future of peptide and peptidomimetic design is increasingly intertwined with computational modeling. nih.gov These in silico methods offer the potential to accelerate research by predicting the properties of novel compounds before their synthesis, saving significant time and resources. nih.govnih.gov For a building block like Fmoc-3-(3-pyridyl)-L-alanine, computational tools are crucial for predicting its impact on peptide structure and function.

A key challenge in peptide synthesis is predicting its success. A machine learning model, named PepSySco, has been developed to predict the likelihood of successful Fmoc-based peptide synthesis based on the amino acid sequence. nih.gov By analyzing features such as peptide length and hydrophobicity indices, the model can identify potentially problematic sequences, allowing for preemptive optimization of the synthesis strategy. nih.gov

Beyond synthesis, computational approaches are vital for drug design:

Molecular Docking and Dynamics: These methods are used to model how a peptide containing 3-pyridylalanine will bind to a target receptor. mdpi.commdpi.com Molecular dynamics simulations can reveal the conformational changes of both the peptide and the receptor upon binding, providing insights into the stability and nature of the interaction. mdpi.comnih.gov This is essential for designing peptides that can disrupt protein-protein interactions. nih.gov

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA), can build predictive models that correlate the three-dimensional properties of a series of molecules with their biological activity. nih.gov By analyzing a library of 3-pyridylalanine-containing peptides, such models could identify the key structural features required for high-affinity binding, guiding the design of more potent analogs. nih.gov

Pharmacophore Screening: Computational methods can be used to screen large virtual libraries of compounds to find peptidomimetics that match a specific pharmacophore model, helping to discover novel, non-peptide molecules with similar activity. nih.gov

Table of Mentioned Compounds

Q & A

Q. Basic Research Focus

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention time shifts due to pyridyl hydrophobicity require method optimization .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]+ for free peptide). Note: Pyridyl groups may fragment under harsh ionization conditions .
  • NMR : 1H/13C NMR in DMSO-d6 or CDCl3 identifies pyridyl protons (δ 7.2–8.5 ppm) and confirms stereochemistry .

How should Fmoc-3-(3-pyridyl)-L-alanine be stored to prevent degradation?

Q. Basic Research Focus

  • Powder : Store at -20°C (3-year stability) or 4°C (2-year stability) in airtight, desiccated containers. Avoid freeze-thaw cycles .
  • Solutions : Dissolve in anhydrous DMF or DMSO, aliquot, and store at -80°C (6-month stability) or -20°C (1-month stability). Pre-purge solvents with argon to minimize oxidation .

What strategies resolve low yields during Fmoc-3-(3-pyridyl)-L-alanine incorporation into long (>30 residue) peptides?

Q. Advanced Research Focus

  • Segment Condensation : Synthesize shorter fragments (e.g., 15–20 residues) using microwave-assisted SPPS, then ligate via native chemical ligation (NCL) or hydrazide-based methods .
  • Side-Chain Protection : Temporarily protect the pyridyl nitrogen with Boc or Fmoc groups to reduce side reactions during elongation. Deprotect with TFA post-synthesis .
  • Solvent Optimization : Use DMF/NMP mixtures (3:1) to enhance swelling of resin and accessibility of reactive sites .

How does the 3-pyridyl group affect peptide-receptor binding in structural studies?

Advanced Research Focus
The 3-pyridyl moiety can mimic natural ligands in receptor-binding assays (e.g., nicotinic acetylcholine receptors). To assess its role:

  • Perform alanine scanning mutagenesis to compare binding affinities.
  • Use X-ray crystallography or cryo-EM to visualize pyridyl interactions in receptor pockets.
  • Computational docking (e.g., AutoDock Vina) predicts binding modes, but validate with isothermal titration calorimetry (ITC) .

What are the safety considerations when handling Fmoc-3-(3-pyridyl)-L-alanine?

Basic Research Focus
While classified as non-hazardous, follow general lab safety protocols:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation of fine powders.
  • Neutralize waste with 1 M NaOH before disposal .

How can researchers address discrepancies in reported melting points or spectral data for Fmoc-3-(3-pyridyl)-L-alanine derivatives?

Advanced Research Focus
Contradictions may arise from polymorphic forms or residual solvents. To standardize characterization:

  • Recrystallize from ethyl acetate/hexane (1:3) to obtain a single polymorph.
  • Perform thermogravimetric analysis (TGA) to confirm decomposition vs. melting points.
  • Compare 13C NMR with computed spectra (e.g., using Gaussian) to validate assignments .

What role does the 3-pyridyl group play in stabilizing non-canonical peptide structures?

Advanced Research Focus
In foldamers or β-peptides, the pyridyl group can:

  • Induce helical conformations via intramolecular H-bonds with backbone amides.
  • Stabilize turn structures in cyclic peptides through aromatic interactions.
  • Serve as a metal-binding site (e.g., Zn²+ coordination) for functional studies. Characterize via CD, 2D NMR (NOESY), or X-ray diffraction .

How can isotopic labeling of Fmoc-3-(3-pyridyl)-L-alanine enhance NMR or MS-based studies?

Q. Advanced Research Focus

  • 13C/15N Labeling : Incorporate labeled Fmoc-protected alanine during synthesis to track conformational dynamics via heteronuclear NMR.
  • Deuterated Derivatives : Use deuterated pyridyl groups (e.g., C-D bonds) to reduce signal overlap in 1H NMR .
  • Click Chemistry Tags : Introduce azide/alkyne handles via SPPS for post-synthetic labeling with fluorophores or affinity tags .

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